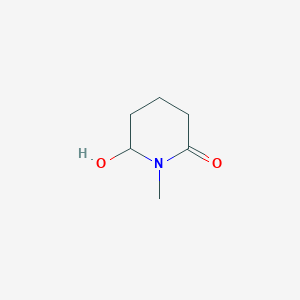

6-Hydroxy-1-methylpiperidin-2-one

Description

Properties

IUPAC Name |

6-hydroxy-1-methylpiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-7-5(8)3-2-4-6(7)9/h5,8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZXFCXQGTRVWOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCCC1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60522910 | |

| Record name | 6-Hydroxy-1-methylpiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60522910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65239-06-7 | |

| Record name | 6-Hydroxy-1-methylpiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60522910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-1-methylpiperidin-2-one can be achieved through several methods. One common approach involves the reaction of 1-methylpiperidin-2-one with hydroxylating agents under controlled conditions. Another method includes the use of delta-valerolactone and D-phenylglycinol as starting materials, followed by a series of reactions including alkylation and hydroxylation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as protection of hydroxyl groups, alkylation, and subsequent deprotection to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-1-methylpiperidin-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different piperidine derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various piperidine derivatives .

Scientific Research Applications

6-Hydroxy-1-methylpiperidin-2-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of bioactive molecules.

Medicine: It is investigated for its potential therapeutic properties, including its use in the development of new drugs.

Industry: The compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 6-Hydroxy-1-methylpiperidin-2-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways in cells. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-Hydroxy-1-methylpiperidin-2-one with analogous piperidinone derivatives, focusing on structural variations, physicochemical properties, and research findings.

6-Hydroxypiperidin-2-one

- Structure : Lacks the 1-methyl group present in the target compound.

- Key Differences: Molecular Formula: C₅H₉NO₂ (vs. C₆H₁₁NO₂ for the methylated variant). Hydrogen Bonding: Two H-bond donors (hydroxyl and amide NH) compared to one H-bond donor (hydroxyl) in this compound due to methyl substitution at the 1-position ().

- However, the methyl group in this compound may improve metabolic stability by blocking enzymatic oxidation (e.g., cytochrome P450 interactions).

5-Hydroxy-1-methylpiperidin-2-one

- Structure : Hydroxyl group at the 5-position instead of the 6-position.

- Key Differences :

- Hydroxyl Position : Alters hydrogen-bonding networks and conformational flexibility.

- Biological Activity : In , a related compound (5-Hydroxy-1-methylpiperidin-2-one) was screened for cytotoxicity and molecular interactions. While specific data for this compound are unavailable, positional isomerism often significantly impacts receptor binding. For example, 5-hydroxy derivatives may exhibit distinct pharmacokinetic profiles due to altered solubility or membrane permeability.

(S)-6-(Hydroxymethyl)piperidin-2-one

- Structure : Features a hydroxymethyl (-CH₂OH) group at the 6-position instead of a hydroxyl (-OH).

- Key Differences: Molecular Weight: 129.16 g/mol (same as the target compound but with a hydroxymethyl substituent). Applications: Used as a chiral building block in pharmaceutical synthesis (), suggesting enantioselective utility compared to the target compound.

4-Methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one

- Structure : A polycyclic lactam with a fused diazepine ring and methyl substituent.

- Key Differences :

6-(Piperidine-1-sulfonyl)-3H-benzooxazol-2-one

- Structure : Incorporates a sulfonyl group and benzooxazolone moiety.

- Key Differences :

- Electron-Withdrawing Effects : The sulfonyl group increases acidity and stabilizes negative charges, contrasting with the electron-donating hydroxyl group in this compound ().

- Bioactivity : Sulfonyl derivatives are often used as protease inhibitors or enzyme activators, suggesting divergent therapeutic applications.

Data Table: Structural and Physicochemical Comparison

Research Findings and Implications

- Positional Isomerism : The hydroxyl group’s position (5 vs. 6) significantly affects biological activity. For example, 5-hydroxy derivatives may exhibit altered metabolic pathways or target engagement compared to 6-hydroxy analogs ().

- Substituent Effects : Methyl groups enhance metabolic stability by blocking oxidation sites, while hydroxymethyl groups improve solubility but may introduce stereochemical complexities ().

- Therapeutic Potential: Piperidinone derivatives are versatile in drug design, with applications ranging from kinase inhibitors () to cytotoxic agents ().

Biological Activity

6-Hydroxy-1-methylpiperidin-2-one, with the molecular formula CHNO, is a derivative of piperidine. This compound has garnered attention due to its unique hydroxylation pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives. Its potential applications span various fields, including medicinal chemistry, neuropharmacology, and industrial synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research suggests that it may function as an enzyme modulator , influencing biochemical pathways in cells. The exact mechanisms are still being elucidated, but potential roles include:

- Inhibition or activation of enzymes : This can affect metabolic pathways and cellular functions.

- Receptor interaction : It may bind to various receptors, altering physiological responses.

Pharmacological Studies

Several studies have investigated the pharmacological properties of this compound:

-

Neuropharmacological Effects :

- Some research indicates that this compound may exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

- It has been studied for its effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways.

-

Antimicrobial Activity :

- Preliminary studies have shown that this compound possesses antimicrobial properties against certain bacterial strains, suggesting its potential use in developing new antibiotics.

-

Antioxidant Properties :

- The compound has demonstrated antioxidant activity in vitro, which could be relevant for protecting cells from oxidative stress-related damage.

Case Studies

A review of the literature reveals several case studies focusing on the biological activity of this compound:

- Case Study 1 : A study conducted by researchers at a prominent university explored its neuroprotective effects in a rodent model of Parkinson's disease. The results indicated significant improvements in motor function and reduced neuronal loss in treated animals compared to controls.

- Case Study 2 : An investigation into the antimicrobial properties highlighted its efficacy against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values suggesting it could serve as a lead compound for antibiotic development.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-Hydroxy-1-methylpiperidin-2-one | Similar hydroxylation | Moderate neuroprotective effects |

| 3-Hydroxy-1-methylpiperidin-2-one | Different hydroxylation | Limited antimicrobial activity |

| 1-Methylpiperidin-2-one | No hydroxyl group | General piperidine activity, less specificity |

Synthesis and Production

The synthesis of this compound can be achieved through various methods:

- Hydroxylation of 1-Methylpiperidin-2-one : This method involves using hydroxylating agents under controlled conditions.

- Utilization of Delta-Valerolactone : Starting from delta-valerolactone and D-phenylglycinol, a series of reactions including alkylation and hydroxylation can yield the desired compound.

Industrial Applications

Due to its unique properties, this compound is utilized in various industrial applications, including:

- As a building block for synthesizing complex molecules in medicinal chemistry.

- In the production of specialty chemicals and materials.

Q & A

Q. What are the recommended methods for synthesizing 6-Hydroxy-1-methylpiperidin-2-one with high purity and yield?

Synthesis typically involves catalytic oxidation or hydroxylation of a precursor piperidinone derivative. For example, hydroxylation under controlled temperature (57–63°C) using hydrogen peroxide in aqueous media has been reported for analogous compounds. Catalyst selection (e.g., acids like HCl or HNO₃) and reaction time optimization (4–6 hours) are critical to minimize byproducts . Post-synthesis purification via column chromatography or recrystallization, followed by analytical validation using HPLC or GC-MS, ensures purity .

Q. How can the structural conformation of this compound be experimentally determined?

X-ray crystallography is the gold standard for resolving 3D conformations. Programs like SHELXL refine crystallographic data to model ring puckering and substituent orientations . For non-crystalline samples, NMR (¹H/¹³C) combined with density functional theory (DFT) calculations can predict puckering amplitudes and phase angles, as defined by Cremer-Pople coordinates . ORTEP-3 is recommended for visualizing crystallographic output .

Q. What pharmacological assays are suitable for preliminary bioactivity screening of this compound?

In vitro cytotoxicity assays (e.g., MTT or LDH release) using cell lines relevant to the target disease (e.g., cancer or inflammation) are standard. Molecular docking studies (using AutoDock Vina or Schrödinger Suite) can predict binding affinities to enzymes like cyclooxygenase or kinases. Follow-up enzymatic inhibition assays (e.g., fluorometric or colorimetric) validate computational predictions .

Advanced Research Questions

Q. How can conformational flexibility of this compound impact its pharmacological activity?

The piperidinone ring’s puckering (e.g., chair vs. boat conformations) alters spatial orientation of the hydroxyl and methyl groups, affecting receptor binding. Dynamic NMR studies at variable temperatures or molecular dynamics (MD) simulations (using GROMACS) quantify energy barriers between conformers. Correlate these with IC₅₀ values from bioassays to identify bioactive conformers .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound?

Discrepancies may arise from solvent effects or protein flexibility unaccounted for in docking. Use explicit-solvent MD simulations to refine binding poses. Alternatively, employ isothermal titration calorimetry (ITC) to measure binding thermodynamics, which can reconcile affinity mismatches . Cross-validate with structural analogs to identify substituent-specific effects .

Q. How can high-resolution crystallography improve understanding of this compound’s intermolecular interactions?

Twinned or low-resolution data complicate refinement. SHELXL’s twin refinement module and the use of synchrotron radiation (λ = 0.7–1.0 Å) enhance data quality. Hydrogen-bonding networks and π-stacking interactions can be mapped using Hirshfeld surface analysis (CrystalExplorer) .

Q. What ethical and reproducibility frameworks apply to preclinical studies involving this compound?

Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during experimental design. For in vivo studies, adhere to ARRIVE guidelines for reporting. Open-data practices (e.g., depositing crystallographic data in the Cambridge Structural Database) enhance reproducibility .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.